REACTION_CXSMILES
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Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[NH2:9][CH:10]1[CH2:15][CH2:14][CH2:13][N:12]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:11]1.CCN(C(C)C)C(C)C>C(O)CCC>[Cl:8][C:6]1[N:5]=[CH:4][N:3]=[C:2]([NH:9][CH:10]2[CH2:15][CH2:14][CH2:13][N:12]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:11]2)[CH:7]=1
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Name
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Quantity
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0.1 g
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Type
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reactant
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Smiles
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ClC1=NC=NC(=C1)Cl
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Name
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Quantity
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0.16 g
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Type
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reactant
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Smiles
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NC1CN(CCC1)C(=O)OC(C)(C)C
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Name
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Quantity
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0.086 g
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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5 mL
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Type
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solvent
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Smiles
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C(CCC)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was cooled
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Type
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CUSTOM
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Details
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was quenched with water (2 mL)
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Type
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EXTRACTION
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Details
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was extracted with EtOAc (2×15 mL)
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Type
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EXTRACTION
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Details
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The combined EtOAc extract
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Type
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WASH
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Details
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was washed with water (5 mL), brine (5 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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was dried over Na2SO4
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Type
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CONCENTRATION
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Details
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was concentrated under reduced pressure
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Name
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Type
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product
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Smiles
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ClC1=CC(=NC=N1)NC1CN(CCC1)C(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |